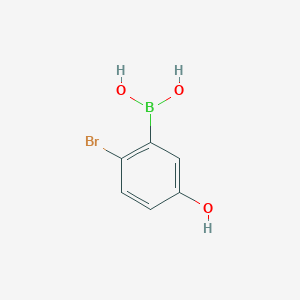

2-Bromo-5-hydroxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

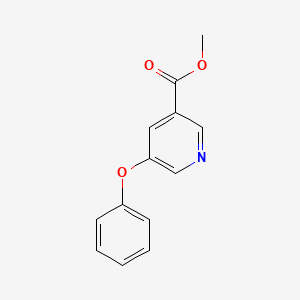

Overview

Description

2-Bromo-5-hydroxyphenylboronic acid is a boronic acid that has a molecular weight of 216.83 . It is a solid substance at room temperature . This compound is used as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans .

Molecular Structure Analysis

The molecular formula of 2-Bromo-5-hydroxyphenylboronic acid is C6H6BBrO3 . The Inchi Code is 1S/C6H6BBrO3/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3,9-11H .Chemical Reactions Analysis

2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans . It has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

2-Bromo-5-hydroxyphenylboronic acid has a molecular weight of 216.82500 and a density of 1.84g/cm3 . It has a boiling point of 378.3ºC at 760 mmHg and a melting point of 196-200ºC . The compound is solid at room temperature .Scientific Research Applications

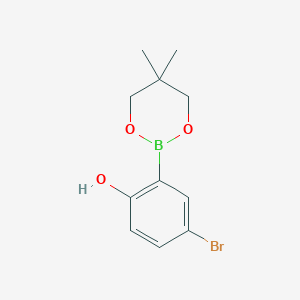

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of the formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Hydrolysis Susceptibility

Phenylboronic pinacol esters, including 2-Bromo-5-hydroxyphenylboronic acid, are susceptible to hydrolysis, especially at physiological pH . This property is important when considering these boronic pinacol esters for pharmacological purposes .

Synthesis of Dibenzopyranones and Dibenzopyrans

2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans .

Estrogen Receptor Agonists and Antagonists

The dibenzopyranones and dibenzopyrans synthesized using this compound act as estrogen receptor agonists and antagonists .

Anti-Osteoporotic Activities

These estrogen receptor agonists and antagonists indicate potential anti-osteoporotic activities .

Anti-Uterotropic Activities

These compounds also show potential anti-uterotropic activities .

Anti-Implantation Activities

In addition, these compounds have potential anti-implantation activities .

Pharmaceutical Synthesis

5-Bromo-2-hydroxyphenylboronic acid, a related compound, is used in the synthesis of pharmaceuticals . It’s plausible that 2-Bromo-5-hydroxyphenylboronic acid could have similar applications.

Mechanism of Action

Target of Action

2-Bromo-5-hydroxyphenylboronic acid is primarily used as a reagent in organic synthesis . It is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is crucial in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo-5-hydroxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, facilitated by a palladium catalyst . The protodeboronation of the boronic ester is a key step in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 2-Bromo-5-hydroxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals .

Action Environment

The action of 2-Bromo-5-hydroxyphenylboronic acid can be influenced by various environmental factors. For instance, the rate of protodeboronation can be affected by the pH of the environment . At physiological pH, the rate of protodeboronation is considerably accelerated . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific conditions under which it is used .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Future Directions

Boronic acids like 2-Bromo-5-hydroxyphenylboronic acid are highly valuable building blocks in organic synthesis . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Therefore, the relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .

properties

IUPAC Name |

(2-bromo-5-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJBDSZGWFHRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-hydroxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)